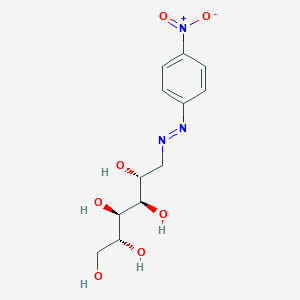
D-Galactose, (4-nitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose, (4-nitrophenyl)hydrazone is a chemical compound with the molecular formula C12H17N3O7 It is a derivative of D-Galactose, where the hydrazone group is attached to the 4-nitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose, (4-nitrophenyl)hydrazone typically involves the reaction of D-Galactose with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the hydrazone bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
D-Galactose, (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
D-Galactose, (4-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of D-Galactose, (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as galactosidases, leading to the hydrolysis of the hydrazone bond and the release of 4-nitrophenylhydrazine. This process can be used to study enzyme kinetics and inhibition .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl-beta-D-galactoside: Another compound used in enzymatic studies, particularly for beta-galactosidase activity.
D-Galactose, (4-nitrophenyl)hydrazone, 2,3,4,5,6-pentaacetate: A derivative with additional acetyl groups, used in more specific applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to be used in a variety of chemical and biological studies. Its ability to undergo multiple types of reactions and its applications in different fields make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
54420-21-2 |
|---|---|
Fórmula molecular |
C12H17N3O7 |
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-6-[(4-nitrophenyl)diazenyl]hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H17N3O7/c16-6-10(18)12(20)11(19)9(17)5-13-14-7-1-3-8(4-2-7)15(21)22/h1-4,9-12,16-20H,5-6H2/t9-,10-,11-,12-/m1/s1 |
Clave InChI |
AJECCSGEQWZGJW-DDHJBXDOSA-N |
SMILES isomérico |
C1=CC(=CC=C1N=NC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1N=NCC(C(C(C(CO)O)O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



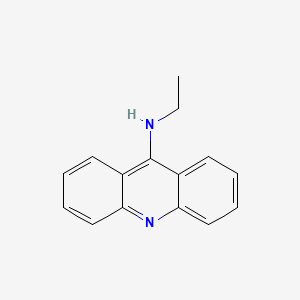
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine](/img/structure/B14155667.png)
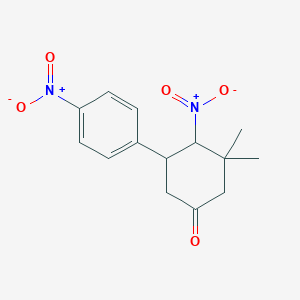

![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
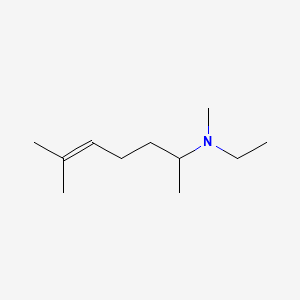
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-fluorobenzohydrazide](/img/structure/B14155696.png)

![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14155703.png)
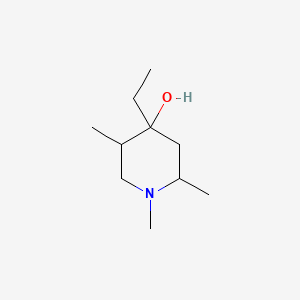
![5,11-Dibenzyl-8-sulfanylidenespiro[3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-13,1'-cyclopentane]-1,9-dicarbonitrile](/img/structure/B14155706.png)


